molecular formula C28H26ClNO5 B301975 2-(9-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL)ACETIC ACID

2-(9-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL)ACETIC ACID

Cat. No.: B301975
M. Wt: 492 g/mol
InChI Key: NSDLOOWTKMAZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL)ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, an acridinyl moiety, and an acetic acid functional group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL)ACETIC ACID typically involves multiple steps, including the formation of the acridinyl core, the introduction of the chlorobenzyl group, and the final acetic acid functionalization. Common reagents used in these reactions include chlorobenzyl chloride, acridine derivatives, and acetic anhydride. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, with catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(9-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(9-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL)ACETIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Researchers may investigate its binding affinity and specificity to understand its biological activity.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for manufacturing other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(9-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (9-{2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
  • (9-{2-[(4-fluorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Uniqueness

Compared to similar compounds, 2-(9-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL)ACETIC ACID stands out due to the presence of the chlorobenzyl group. This functional group can significantly influence the compound’s reactivity and interaction with molecular targets, potentially enhancing its activity and specificity.

Properties

Molecular Formula

C28H26ClNO5

Molecular Weight

492 g/mol

IUPAC Name

2-[9-[2-[(4-chlorophenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C28H26ClNO5/c29-18-13-11-17(12-14-18)16-35-24-10-2-1-5-19(24)26-27-20(6-3-8-22(27)31)30(15-25(33)34)21-7-4-9-23(32)28(21)26/h1-2,5,10-14,26H,3-4,6-9,15-16H2,(H,33,34)

InChI Key

NSDLOOWTKMAZRP-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)C(=O)C1

Canonical SMILES

C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)C(=O)C1

Origin of Product

United States

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